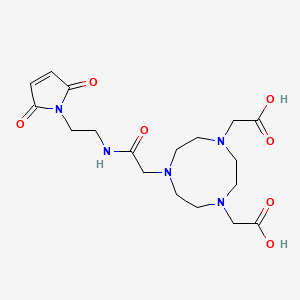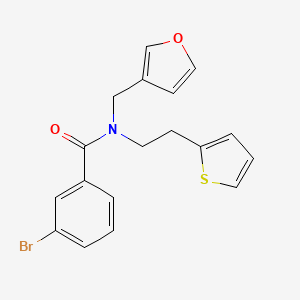
Maleimide-NOTA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Maleimide-NOTA is a compound that combines the functionalities of maleimide and 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA). Maleimide is known for its ability to form stable thioether bonds with thiol groups, making it a valuable tool in bioconjugation. NOTA is a macrocyclic chelator that forms highly stable complexes with metal ions, particularly gallium ions. The combination of these two functionalities in this compound allows for site-specific radiolabeling and other applications in bioconjugation and radiopharmaceuticals .
Aplicaciones Científicas De Investigación
Maleimide-NOTA has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a bifunctional chelator for site-specific radiolabeling of biomolecules .
- Facilitates the design of dimeric targeting structures to enhance in vivo binding affinity due to the multivalency effect .
Biology:
- Enables site-specific conjugation of proteins and peptides, improving the precision of bioconjugation techniques .
Medicine:
- Utilized in the development of radiopharmaceuticals for diagnostic imaging and targeted radiotherapy .
- Applied in the creation of antibody-drug conjugates for targeted cancer therapy .
Industry:
Mecanismo De Acción
The mechanism of action of Maleimide-NOTA involves the formation of a stable thioether bond between the maleimide group and thiol groups present in biomolecules. This reaction is highly specific and occurs rapidly under mild conditions. The maleimide acts as a Michael acceptor, while the thiolate (derived from the thiol group) acts as the Michael donor. The resulting thiosuccinimide product is stable and resistant to cleavage by reducing agents .
Safety and Hazards
Direcciones Futuras
The usefulness of the synthetic pathways of Maleimide-NOTA is demonstrated by the preparation of a set of mono- and bis-maleimide functionalized NOTA derivatives . These methods can easily be expanded to the syntheses of further tailored this compound chelators for diverse applications . Transition-metal-catalyzed directed C–H alkenylation with maleimides has attracted much attention in recent years, as maleimide core moieties are present in various natural products and pharmaceuticals .
Análisis Bioquímico
Biochemical Properties
Maleimide-NOTA plays a significant role in biochemical reactions. It can react with cysteine , a crucial amino acid that forms disulfide bonds, contributing to the three-dimensional structure of proteins. This interaction with cysteine allows this compound to bind to peptides and antibodies, enabling their labeling .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its ability to bind to cysteine residues in peptides and antibodies . This binding allows for the labeling of these biomolecules, which can then be used in various biochemical applications. The binding of this compound to cysteine residues can also influence the activity of enzymes and other proteins, potentially leading to changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, a study showed that aminothiomaleimides could be generated extremely efficiently by consecutive conjugation of a thiol and an amine to dibromomaleimides . Furthermore, the amine serves to deactivate the electrophilicity of the maleimide, precluding further reactivity and hence generating stable conjugates .
Metabolic Pathways
This compound is involved in metabolic pathways related to the labeling of peptides and antibodies. It interacts with cysteine residues, which are part of many proteins and enzymes
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Two basic synthetic routes for Maleimide-NOTA involve the use of mono- and bis-maleimide bearing NOTA chelators. These routes are characterized by their simplicity, short reaction times, and practical purification methods. The synthesis typically involves the reaction of N-(2-aminoethyl)maleimide with one of the carboxyl groups of NOTA to form an amide bond .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yields and purity. The use of commercially available starting materials such as (S)-p-SCN-Bn-NOTA and (S)-p-NH2-Bn-NOTA helps in maintaining consistency and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions: This reaction involves the addition of a thiol group to the maleimide, forming a stable thioether linkage .
Common Reagents and Conditions:
Reagents: Thiol-containing compounds, such as cysteine residues in proteins.
Conditions: The reaction typically occurs at a pH range of 6.5 to 7.5, which is optimal for the formation of the thioether bond.
Major Products: The major product of the thiol-maleimide reaction is a thiosuccinimide adduct, which is stable under physiological conditions .
Comparación Con Compuestos Similares
Maleimide-NOTA can be compared with other sulfhydryl-reactive crosslinkers such as haloacetyls and pyridyl disulfides.
Similar Compounds:
Haloacetyls: These compounds also react with thiol groups but form less stable bonds compared to maleimides.
Pyridyl Disulfides: These reagents form disulfide bonds with thiol groups, which can be cleaved under reducing conditions.
Uniqueness of this compound:
Propiedades
IUPAC Name |
2-[4-(carboxymethyl)-7-[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O7/c24-14(19-3-4-23-15(25)1-2-16(23)26)11-20-5-7-21(12-17(27)28)9-10-22(8-6-20)13-18(29)30/h1-2H,3-13H2,(H,19,24)(H,27,28)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFBXLDURQNNQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN1CC(=O)NCCN2C(=O)C=CC2=O)CC(=O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-methoxyphenyl)methyl]-5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide](/img/structure/B2804338.png)
![3-(4-Bromophenyl)-5-(2,4-dichlorophenoxy)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2804340.png)
![1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine](/img/structure/B2804341.png)
![N-[(2-chloro-4-fluorobenzyl)oxy]urea](/img/structure/B2804342.png)

![2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B2804347.png)
![3-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2804348.png)
![(E)-N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-phenylprop-2-enamide](/img/structure/B2804351.png)
![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N,N-bis(2-methoxyethyl)acetamide](/img/structure/B2804353.png)
![N-(4-ethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2804354.png)

![(E)-2-amino-N-(2,5-dimethylphenyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2804358.png)
![(E)-N-cyclopropyl-3-(3,4-dimethoxyphenyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acrylamide](/img/structure/B2804359.png)
